molecular formula C17H11Cl2NO3S2 B2923243 methyl 3-(2,5-dichlorothiophene-3-amido)-5-phenylthiophene-2-carboxylate CAS No. 477486-08-1

methyl 3-(2,5-dichlorothiophene-3-amido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2923243
CAS No.: 477486-08-1
M. Wt: 412.3
InChI Key: AFXTZEITLPRVNQ-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-dichlorothiophene-3-amido)-5-phenylthiophene-2-carboxylate is a synthetic organic compound that belongs to the thiophene family Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in various fields of chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,5-dichlorothiophene-3-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Amide Bond: The starting material, 2,5-dichlorothiophene-3-carboxylic acid, is reacted with an amine derivative to form the amide bond. This reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Esterification: The resulting amide is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

    Thiophene Ring Formation: The final step involves the formation of the thiophene ring through a cyclization reaction, often using a dehydrating agent like phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,5-dichlorothiophene-3-amido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced thiophene derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Thiophene derivatives with substituted nucleophiles.

Scientific Research Applications

Methyl 3-(2,5-dichlorothiophene-3-amido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of methyl 3-(2,5-dichlorothiophene-3-amido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,5-dichlorothiophene-3-amido)thiophene-3-carboxylate
  • Methyl 2-(2,5-dichlorothiophene-3-amido)-1,3-benzothiazole-6-carboxylate
  • 2-(2,5-dichlorothiophene-3-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride

Uniqueness

Methyl 3-(2,5-dichlorothiophene-3-amido)-5-phenylthiophene-2-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[(2,5-dichlorothiophene-3-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO3S2/c1-23-17(22)14-11(8-12(24-14)9-5-3-2-4-6-9)20-16(21)10-7-13(18)25-15(10)19/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXTZEITLPRVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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